1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol . This compound is characterized by a cyclobutane ring substituted with a 4-isopropylphenyl group and a carbonitrile group. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-isopropylbenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential pharmaceutical applications, such as drug development and design, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)cyclobutane-1-carbonitrile
- 1-(4-Ethylphenyl)cyclobutane-1-carbonitrile
- 1-(4-Tert-butylphenyl)cyclobutane-1-carbonitrile
Uniqueness
1-(4-Isopropylphenyl)cyclobutane-1-carbonitrile is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to similar compounds .
Properties
Molecular Formula |
C14H17N |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H17N/c1-11(2)12-4-6-13(7-5-12)14(10-15)8-3-9-14/h4-7,11H,3,8-9H2,1-2H3 |
InChI Key |
XCOROUGALIZNNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCC2)C#N |
Origin of Product |
United States |
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